molecular formula C5H9NO2 B15502811 (R)-2-methylazetidine-2-carboxylic acid

(R)-2-methylazetidine-2-carboxylic acid

Cat. No.: B15502811
M. Wt: 115.13 g/mol
InChI Key: ADTSDDJGGMQTIE-RXMQYKEDSA-N
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Description

(R)-2-Methylazetidine-2-carboxylic acid (CAS: 1391194-82-3) is a chiral azetidine derivative with a carboxylic acid functional group. Its molecular formula is C₅H₉NO₂, and it has a molecular weight of 115.13 g/mol . Key physicochemical properties include:

  • Boiling point: 225.0±33.0 °C (predicted)
  • Density: 1.178±0.06 g/cm³ (predicted)
  • pKa: 2.44±0.20 (predicted) .

The compound features a four-membered azetidine ring with a methyl substituent at the 2-position and a carboxylic acid group, contributing to its stereochemical and electronic uniqueness. It is primarily used in pharmaceutical research, particularly in peptide synthesis and as a building block for bioactive molecules .

Properties

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

(2R)-2-methylazetidine-2-carboxylic acid

InChI

InChI=1S/C5H9NO2/c1-5(4(7)8)2-3-6-5/h6H,2-3H2,1H3,(H,7,8)/t5-/m1/s1

InChI Key

ADTSDDJGGMQTIE-RXMQYKEDSA-N

Isomeric SMILES

C[C@@]1(CCN1)C(=O)O

Canonical SMILES

CC1(CCN1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

(2R)-1-Benzyloxycarbonylazetidine-2-carboxylic Acid

  • Molecular formula: C₁₂H₁₃NO₄
  • Molecular weight : 235.24 g/mol
  • CAS : 25654-51-7
  • Key differences :
    • Contains a benzyloxycarbonyl (Cbz) protecting group on the azetidine nitrogen, enhancing stability during synthetic procedures .
    • Higher molecular weight (235.24 vs. 115.13) due to the bulky benzyl group.
    • Applications: Used in peptide synthesis where temporary nitrogen protection is required .

3,3-Dimethylazetidine-2-carboxylic Acid

  • Structural features :
    • Two methyl groups at the 3-position of the azetidine ring.
    • Increased steric hindrance compared to (R)-2-methylazetidine-2-carboxylic acid.
  • Synthesis : Prepared via multi-step routes involving hydrazine derivatives and aldehydes/ketones .
  • Applications : Studied for its conformational rigidity, which influences peptide backbone modifications .

(2R)-4-Oxoazetidine-2-carboxylic Acid

  • Molecular formula: C₄H₅NO₃
  • Molecular weight : 115.09 g/mol
  • CAS : 62860-12-2
  • Key differences :
    • Features a ketone group at the 4-position, altering electronic properties and reactivity.
    • Smaller molecular weight (115.09 vs. 115.13) due to the absence of a methyl group.
  • Applications : Investigated as a β-lactam analogue in antibiotic research .

(2R)-Aziridine-2-carboxylic Acid

  • Structural features :
    • Three-membered aziridine ring (vs. four-membered azetidine).
    • Higher ring strain, leading to greater reactivity.
  • Synthesis : Incorporated into dipeptides via solid-phase synthesis .
  • Applications : Explored for its role in protease inhibition and antimicrobial activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes and characterization methods for (R)-2-methylazetidine-2-carboxylic acid?

  • Methodology :

  • Synthesis : Asymmetric synthesis using chiral auxiliaries or enzymatic resolution is commonly employed. For example, cyclization of β-amino acids with stereochemical control can yield azetidine derivatives .
  • Characterization :
  • NMR Spectroscopy : Confirm stereochemistry via 1H^1H- and 13C^{13}C-NMR, focusing on coupling constants (e.g., JJ-values for axial/equatorial protons in the azetidine ring) .
  • HPLC : Use chiral columns (e.g., Chiralpak® IA/IB) to verify enantiomeric purity (>97% by area normalization) .
  • Purity : Elemental analysis (C, H, N) and mass spectrometry (HRMS) are required for new compounds .

Q. How should this compound be safely handled in laboratory settings?

  • Guidelines :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Storage : Keep in a desiccator at 2–8°C under inert gas (Ar/N2_2) to prevent hydrolysis .
  • Waste Disposal : Neutralize acidic residues before disposal and segregate waste for licensed treatment facilities .

Q. What role does this compound play in organic synthesis?

  • Applications :

  • Chiral Building Block : Used to construct constrained peptidomimetics or β-lactam analogs due to its rigid azetidine ring .
  • Intermediate : Participates in amide coupling (e.g., EDC/HOBt) or Mitsunobu reactions to introduce stereochemical complexity .

Advanced Research Questions

Q. How can this compound be utilized in enzyme inhibition studies?

  • Experimental Design :

  • Substrate Mimicry : Incorporate into peptide analogs to probe active-site steric effects in proteases (e.g., thrombin or trypsin-like enzymes). Measure KiK_i values via kinetic assays .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with target enzymes .

Q. What analytical strategies resolve enantiomeric impurities in synthesized batches?

  • Methods :

  • Chiral SFC/UPLC : Employ supercritical fluid chromatography with cellulose-based columns (e.g., Chiralcel® OD-H) for high-resolution separation .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Cu-Kα radiation) .

Q. What catalytic applications are reported for azetidine derivatives?

  • Case Studies :

  • Asymmetric Catalysis : Azetidine-based ligands enhance enantioselectivity in transition-metal-catalyzed reactions (e.g., Pd-catalyzed cross-couplings). Monitor turnover frequency (TOF) via GC-MS .
  • Biocatalysis : Engineered enzymes (e.g., transaminases) can stereoselectively modify azetidine scaffolds .

Q. How can computational modeling predict the conformational stability of this compound?

  • Approaches :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess ring puckering and torsional strain .
  • MD Simulations : Simulate solvation effects in water/DMSO to study hydrogen-bonding interactions .

Q. How to address contradictions in reported bioactivity data for this compound?

  • Troubleshooting :

  • Batch Reproducibility : Verify purity (HPLC) and stereochemistry (CD spectroscopy) across batches .
  • Assay Conditions : Standardize buffer pH, ionic strength, and temperature to minimize variability .

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